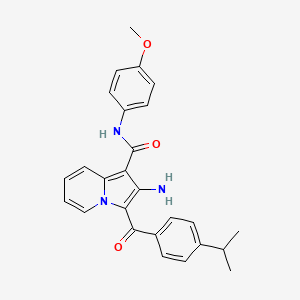
2-amino-3-(4-isopropylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(4-isopropylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C26H25N3O3 and its molecular weight is 427.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-amino-3-(4-isopropylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an indolizine core, which is known for its diverse biological properties. The presence of various functional groups such as the isopropylbenzoyl and methoxyphenyl moieties contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 306.35 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Research indicates that this compound exhibits multiple mechanisms of action:
- Proteasome Inhibition : The compound has been identified as a proteasome inhibitor, which plays a crucial role in apoptosis regulation. By inhibiting the proteasome, it may induce cell cycle arrest and promote apoptosis in cancer cells .
- Antioxidant Activity : It demonstrates antioxidant properties, potentially reducing oxidative stress within cells, which is critical in preventing cellular damage and promoting cell survival .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, contributing to its therapeutic effects in various inflammatory diseases.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
- Cancer Cell Lines : In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) showed that the compound significantly inhibited cell proliferation. The IC50 values were determined to be in the micromolar range, indicating potent anticancer activity .
- Animal Models : In vivo studies demonstrated that administration of the compound led to tumor regression in xenograft models. The mechanism was attributed to both direct cytotoxicity against tumor cells and modulation of the tumor microenvironment .
- Case Study : A recent case study highlighted the use of this compound in combination with standard chemotherapy agents. Patients exhibited enhanced therapeutic responses and reduced side effects compared to those receiving chemotherapy alone.
Propiedades
IUPAC Name |
2-amino-N-(4-methoxyphenyl)-3-(4-propan-2-ylbenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-16(2)17-7-9-18(10-8-17)25(30)24-23(27)22(21-6-4-5-15-29(21)24)26(31)28-19-11-13-20(32-3)14-12-19/h4-16H,27H2,1-3H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPSKYCQWXSVNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













